Cas no 1273315-11-9 (2-Chloro-9-methyl-7H-purin-8(9H)-one)

2-Chloro-9-methyl-7H-purin-8(9H)-one is a purine derivative with significant utility in pharmaceutical and chemical research. Its chlorinated and methylated structure makes it a versatile intermediate for synthesizing nucleoside analogs and other biologically active compounds. The compound exhibits high reactivity at the 2-position, enabling selective modifications for targeted applications. Its stability under standard laboratory conditions ensures reliable handling and storage. Researchers value this compound for its role in developing potential therapeutic agents, particularly in antiviral and anticancer studies. The defined molecular structure allows for precise control in synthetic pathways, contributing to its widespread use in medicinal chemistry and drug discovery.
2-Chloro-9-methyl-7H-purin-8(9H)-one structure
1273315-11-9 structure
商品名:2-Chloro-9-methyl-7H-purin-8(9H)-one
CAS番号:1273315-11-9
MF:C6H5ClN4O
メガワット:184.583099126816
MDL:MFCD24567184
CID:3044756
PubChem ID:82406358

2-Chloro-9-methyl-7H-purin-8(9H)-one 化学的及び物理的性質

名前と識別子

    • 2-Chloro-9-methyl-7H-purin-8(9H)-one
    • 2-chloro-9-methyl-7,9-dihydro-8H-purine-8-one
    • ZZUVVSFIAPUPAF-UHFFFAOYSA-N
    • 2-chloro-9-methyl-7H-purin-8-one
    • SY036668
    • AK209229
    • 2-Chloro-9-methyl-7,9-dihydro-purin-8-one
    • 8H-Purin-8-one,2-chloro-7,9-dihydro-9-methyl-
    • 8H-Purin-8-one, 2-chloro-7,9-dihydro-9-methyl-
    • YAC31511
    • DS-10189
    • DB-217255
    • 1273315-11-9
    • SCHEMBL2265319
    • MFCD24567184
    • CS-0186618
    • AC1581
    • TQR1157
    • AKOS027256757
    • MDL: MFCD24567184
    • インチ: 1S/C6H5ClN4O/c1-11-4-3(9-6(11)12)2-8-5(7)10-4/h2H,1H3,(H,9,12)
    • InChIKey: ZZUVVSFIAPUPAF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC=C2C(=N1)N(C)C(N2)=O

計算された属性

  • せいみつぶんしりょう: 184.0151885g/mol
  • どういたいしつりょう: 184.0151885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.1
  • 疎水性パラメータ計算基準値(XlogP): 0.3

2-Chloro-9-methyl-7H-purin-8(9H)-one セキュリティ情報

2-Chloro-9-methyl-7H-purin-8(9H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C990720-100mg
2-Chloro-9-methyl-7H-purin-8(9H)-one
1273315-11-9
100mg
$ 275.00 2022-06-06
Apollo Scientific
OR471476-250mg
2-Chloro-9-methyl-7H-purin-8(9H)-one
1273315-11-9
250mg
£48.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RM094-200mg
2-Chloro-9-methyl-7H-purin-8(9H)-one
1273315-11-9 95+%
200mg
423.0CNY 2021-07-12
Alichem
A449040725-1g
2-Chloro-9-methyl-7H-purin-8(9H)-one
1273315-11-9 95%
1g
438.90 USD 2021-06-15
TRC
C990720-10mg
2-Chloro-9-methyl-7H-purin-8(9H)-one
1273315-11-9
10mg
$ 50.00 2022-06-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD337896-250mg
2-Chloro-9-methyl-7H-purin-8(9H)-one
1273315-11-9 95%
250mg
¥1137.0 2022-03-01
Chemenu
CM239987-1g
2-Chloro-9-methyl-7H-purin-8(9H)-one
1273315-11-9 95%+
1g
$229 2024-08-02
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB28392-1g
2-Chloro-9-methyl-7H-purin-8(9H)-one
1273315-11-9 97%
1g
2846.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB28392-0.1g
2-Chloro-9-methyl-7H-purin-8(9H)-one
1273315-11-9 97%
0.1g
¥650 2023-09-15
abcr
AB492028-250mg
2-Chloro-9-methyl-7H-purin-8(9H)-one; .
1273315-11-9
250mg
€159.40 2024-04-15

2-Chloro-9-methyl-7H-purin-8(9H)-one 関連文献

2-Chloro-9-methyl-7H-purin-8(9H)-oneに関する追加情報

Introduction to 2-Chloro-9-methyl-7H-purin-8(9H)-one (CAS No. 1273315-11-9)

2-Chloro-9-methyl-7H-purin-8(9H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 1273315-11-9, belongs to the purine family, a class of nitrogen-containing organic compounds that are widely recognized for their roles in biological processes and therapeutic applications. The presence of a chloro substituent at the 2-position and a methyl group at the 9-position introduces specific electronic and steric effects that make this molecule of particular interest for further investigation.

The structural framework of 2-Chloro-9-methyl-7H-purin-8(9H)-one consists of a purine core, which is a six-membered aromatic ring fused to a five-membered imidazole ring. This bicyclic system is a common motif in many bioactive molecules, including nucleoside analogs and kinase inhibitors. The chloro group at the 2-position enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack, while the methyl group at the 9-position influences the overall electronic distribution and interacts with biological targets in a specific manner.

In recent years, there has been growing interest in developing novel purine derivatives as potential therapeutic agents. The unique combination of functional groups in 2-Chloro-9-methyl-7H-purin-8(9H)-one suggests that it may exhibit inhibitory activity against various enzymes and receptors involved in metabolic pathways, cancer progression, and inflammatory responses. Preliminary studies have hinted at its potential role in modulating enzyme activity, particularly in pathways related to DNA replication and repair.

One of the most compelling aspects of 2-Chloro-9-methyl-7H-purin-8(9H)-one is its structural similarity to known pharmacophores that have demonstrated efficacy in clinical settings. For instance, compounds with a purine backbone have been widely used in antiviral and anticancer therapies. The chloro substitution pattern observed in this molecule resembles certain key motifs found in approved drugs, which suggests that it may serve as a valuable scaffold for further drug development.

Recent advances in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction of 2-Chloro-9-methyl-7H-purin-8(9H)-one with biological targets with greater accuracy. Molecular docking studies have indicated that this compound may bind to enzymes such as kinases and phosphodiesterases, which are critical regulators of cellular signaling pathways. These interactions could potentially lead to therapeutic benefits by disrupting aberrant signaling cascades associated with diseases like cancer and inflammation.

The synthesis of 2-Chloro-9-methyl-7H-purin-8(9H)-one has also been optimized to improve yield and purity, making it more feasible for large-scale applications. Modern synthetic methodologies have allowed for the introduction of functional groups with high precision, enabling chemists to explore derivatives with tailored properties. This flexibility is crucial for developing compounds with enhanced pharmacokinetic profiles and reduced side effects.

Another area of interest is the potential application of 2-Chloro-9-methyl-7H-purin-8(9H)-one in combination therapies. The ability of this compound to interact with multiple targets simultaneously could make it an effective component in multi-target drug regimens. Such combinations are increasingly recognized as a strategy to overcome drug resistance and improve treatment outcomes. Preliminary data suggest that when paired with other agents, 2-Chloro-9-methyl-7H-purin-8(9H)-one may enhance therapeutic efficacy by synergistically modulating multiple disease-related pathways.

The safety profile of 2-Chloro-9-methyl-7H-purin-8(9H)-one is also under careful evaluation. In vitro toxicity studies have provided insights into its potential side effects and mechanisms of action. These studies are essential for ensuring that any future clinical applications are safe and well-tolerated by patients. Additionally, pharmacokinetic studies have been conducted to assess how the compound is metabolized and eliminated from the body, which is critical for determining optimal dosing regimens.

Future research directions for 2-Chloro-9-methyl-7H-purin-8(9H)-one include exploring its role in preclinical models of human diseases. Animal studies can provide valuable information about its biological activity and therapeutic potential before human trials are initiated. Furthermore, investigating its interactions with specific proteins and enzymes will help elucidate its mechanism of action and identify possible off-target effects.

The development of new synthetic routes for 2-Chloro-9-methyl-7H-purin-8(9H)-one is another key focus area. Efficient synthetic methods not only reduce production costs but also allow for easier modification of the molecule to improve its pharmacological properties. Advances in green chemistry principles may also contribute to more sustainable production processes, aligning with global efforts to minimize environmental impact.

In conclusion,2-Chloro-9-methyl-7H-purin-8(9H)-one (CAS No. 1273315-11-9) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its similarity to known bioactive molecules suggests that it may serve as a valuable scaffold for drug development, while ongoing studies continue to uncover its therapeutic potential across various disease indications.

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